3-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Overview
Description
“3-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one”, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique physical and chemical properties. It is a part of the pyrrolidine family, which is a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including CPP, often involves ring construction from different cyclic or acyclic precursors . Some hydrazine-coupled pyrazoles, which may include CPP, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular weight of CPP is 243.69 g/mol. The structure of CPP was verified using 1H NMR techniques .Scientific Research Applications
Antimicrobial Activity
The pyrazole moiety present in the compound is known for its antimicrobial properties. It can be utilized in the synthesis of new drugs targeting resistant strains of bacteria and fungi. The imidazole ring, a close relative of pyrazole, is found in many compounds with significant antibacterial and antifungal activities .
Antileishmanial and Antimalarial Applications
Compounds with a pyrazole structure have shown potent antileishmanial and antimalarial activities. This compound could be synthesized and tested against various strains of Leishmania and Plasmodium to evaluate its efficacy as a potential treatment for these diseases .
Synthesis of Heterocyclic Compounds
The compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in medicinal chemistry for the development of new therapeutic agents with diverse biological activities .
Insecticidal and Fungicidal Properties
The structural analogs of this compound have been evaluated for their insecticidal and fungicidal activities. It can be researched further to develop new pesticides that are more effective and environmentally friendly .
Future Directions
properties
IUPAC Name |
3-chloro-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-3-2-10(16)13-6-8(9(15)7-13)14-5-1-4-12-14/h1,4-5,8-9,15H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGYJXJIYSBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCl)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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